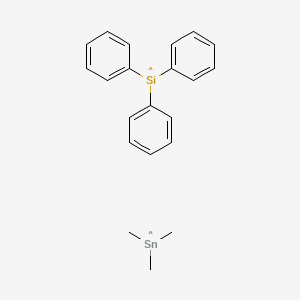
CID 50932632
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylstannyltriphenylsilane: is an organometallic compound with the molecular formula C21H24SiSn . It is a unique compound that combines the properties of both tin and silicon, making it valuable in various chemical applications. The compound is characterized by the presence of a trimethylstannyl group attached to a triphenylsilane moiety, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Trimethylstannyltriphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with trimethyltin chloride in the presence of a base such as sodium hydride . The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of trimethylstannyltriphenylsilane often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization , is common to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: Trimethylstannyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: It can be reduced to produce .
Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like halogens or alkyl halides are employed under appropriate conditions.
Major Products:
Oxidation: Trimethylstannyltriphenylsilanol.
Reduction: Trimethylstannyltriphenylsilane hydride.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Trimethylstannyltriphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of .
Biology: The compound is studied for its potential use in and systems.
Medicine: Research is ongoing to explore its potential as a for imaging and diagnostic purposes.
Industry: It is utilized in the production of specialty polymers and advanced materials due to its unique chemical properties.
作用機序
The mechanism of action of trimethylstannyltriphenylsilane involves its ability to form stable bonds with various substrates. The trimethylstannyl group acts as a nucleophile, facilitating reactions with electrophilic centers. The triphenylsilane moiety provides stability and enhances the compound’s reactivity. Molecular targets include carbonyl compounds and halides , with pathways involving nucleophilic substitution and addition reactions .
類似化合物との比較
Trimethylsilane: An organosilicon compound with similar reactivity but lacking the tin component.
Triphenylsilane: A related compound used in similar applications but without the trimethylstannyl group.
Uniqueness: Trimethylstannyltriphenylsilane is unique due to the presence of both tin and silicon, which imparts distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
特性
CAS番号 |
18748-68-0 |
|---|---|
分子式 |
C21H24SiSn |
分子量 |
423.21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















